1,2,3,6,7,9-Hexabromo-dibenzofuran
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Overview
Description
1,2,3,6,7,9-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran. It is a polybrominated dibenzofuran (PBDF) with the molecular formula C12H2Br6O and a molecular weight of 641.568 g/mol
Chemical Reactions Analysis
1,2,3,6,7,9-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,6,7,9-Hexabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its environmental impact and persistence as a pollutant.
Toxicology: Research focuses on its toxic effects on living organisms and its potential as an endocrine disruptor.
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,9-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate the transcription of genes involved in xenobiotic metabolism. This activation can lead to various biochemical and toxic effects, including the induction of phase I and phase II detoxifying enzymes .
Comparison with Similar Compounds
1,2,3,6,7,9-Hexabromo-dibenzofuran can be compared with other polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs):
1,2,3,4,6,7-Hexabromo-8,9-dichlorodibenzofuran: This compound contains both bromine and chlorine atoms and has similar toxicological properties.
1,2,3,6,7,8-Hexabromodibenzofuran: Another PBDF with a different bromination pattern, affecting its chemical behavior and toxicity.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems.
Properties
CAS No. |
617708-22-2 |
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Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H |
InChI Key |
YZRKGWPYPQWZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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